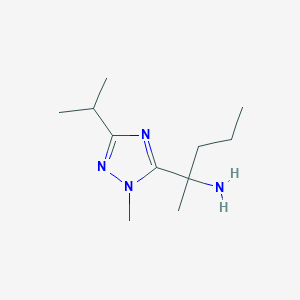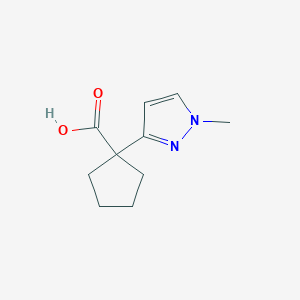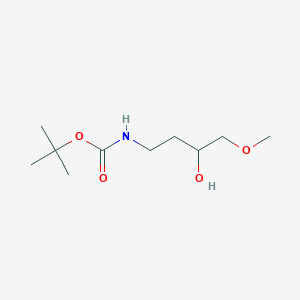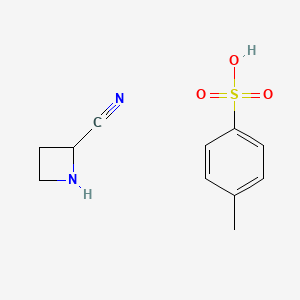![molecular formula C17H16ClNO2 B13544702 (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is a synthetic organic compound with a molecular formula of C17H15NO2·HCl This compound is notable for its structural complexity, featuring an amino acid backbone with a phenylethynyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and phenylacetylene.
Sonogashira Coupling: The first key step is a Sonogashira coupling reaction between 4-bromoacetophenone and phenylacetylene to form 4-(2-phenylethynyl)acetophenone.
Reduction: The carbonyl group of 4-(2-phenylethynyl)acetophenone is then reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is converted to an amine through a reductive amination process, typically using ammonia or an amine source and a reducing agent.
Formation of Amino Acid: The resulting amine is then subjected to a Strecker synthesis to introduce the amino acid functionality, forming (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the amino group or the phenylethynyl moiety, potentially forming amines or alkanes.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Amines or alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its structural features may impart unique properties to polymers or other industrial products.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone may facilitate binding to active sites or allosteric regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid
- (2R)-2-amino-3-[4-(2-butyl)phenyl]propanoic acid
- (2R)-2-amino-3-[4-(2-ethyl)phenyl]propanoic acid
Uniqueness
Compared to these similar compounds, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride stands out due to the presence of the phenylethynyl group. This group introduces additional π-π interactions and electronic effects, which can enhance binding affinity and specificity for certain molecular targets. This structural feature may also impart unique reactivity and stability characteristics, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H16ClNO2 |
|---|---|
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C17H15NO2.ClH/c18-16(17(19)20)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13;/h1-5,8-11,16H,12,18H2,(H,19,20);1H/t16-;/m1./s1 |
InChI-Schlüssel |
WNTCUIGTOFNSAX-PKLMIRHRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)

![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)





